1-Amino-1H-indazole-3-carbonitrile
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Overview
Description
1-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound features an indazole core with an amino group at the 1-position and a cyano group at the 3-position, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1H-indazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with nitriles. For example, the reaction of 2-cyanophenylhydrazine with a suitable electrophile under acidic conditions can yield the desired indazole derivative . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-aminobenzonitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indazole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated indazole derivatives.
Scientific Research Applications
1-Amino-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Amino-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Amino-1H-indazole-3-carbonitrile can be compared with other indazole derivatives, such as:
1H-Indazole-3-carbaldehyde: Similar in structure but with an aldehyde group at the 3-position instead of a cyano group.
1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position, offering different reactivity and biological activity.
1H-Indazole-3-amine:
The uniqueness of this compound lies in its combination of an amino group and a cyano group, which provides a unique set of chemical reactivity and biological activity.
Properties
CAS No. |
116589-59-4 |
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Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-aminoindazole-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-7-6-3-1-2-4-8(6)12(10)11-7/h1-4H,10H2 |
InChI Key |
GBBWFYUKLFCYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2N)C#N |
Origin of Product |
United States |
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